molecular formula C4H8N4O B12345155 5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one

5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one

Katalognummer: B12345155
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: FCAKRDZGWLUBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by methylation. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated triazole compound .

Wissenschaftliche Forschungsanwendungen

3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    3-Amino-1,2,4-triazole: Another derivative with an amino group instead of a methylamino group.

    4-Methyl-1,2,4-triazole: A methyl-substituted triazole compound.

Uniqueness

3-((Methylamino)methyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the methylamino group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile compound in various applications .

Eigenschaften

Molekularformel

C4H8N4O

Molekulargewicht

128.13 g/mol

IUPAC-Name

3-(methylaminomethyl)-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h3,5H,2H2,1H3,(H,6,9)

InChI-Schlüssel

FCAKRDZGWLUBKD-UHFFFAOYSA-N

Kanonische SMILES

CNCC1NC(=O)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.